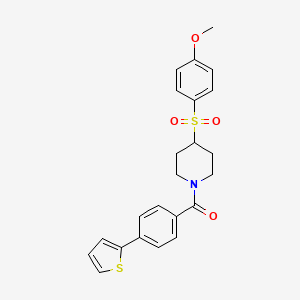

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

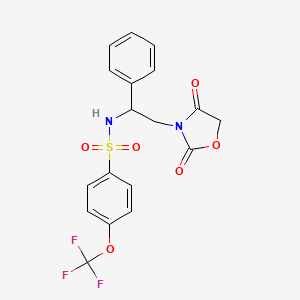

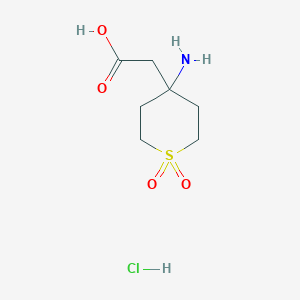

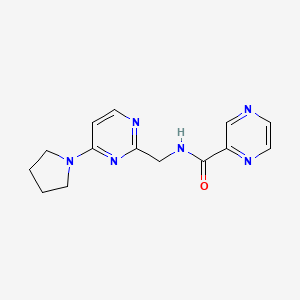

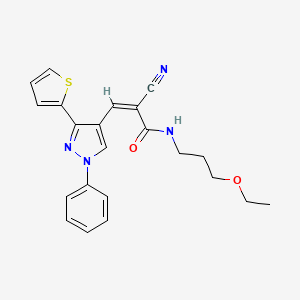

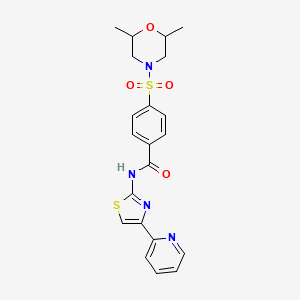

This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl and thiophenyl groups are also common in many organic compounds and can contribute to various chemical properties and potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers that may exist .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperidine ring and the methoxyphenyl and thiophenyl groups. These groups can participate in various types of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring and the methoxyphenyl and thiophenyl groups could affect its polarity, solubility, and stability .Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds with similar structures have been studied for their role as SERMs, which can act as estrogen receptor agonists or antagonists depending on the tissue. For example, Raloxifene is a SERM with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This suggests potential applications in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Antimicrobial Activity

Piperidin-4-yl)methanone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents. Compounds exhibited good activity against tested pathogenic bacterial and fungal strains, suggesting research applications in addressing antibiotic resistance (Mallesha & Mohana, 2014).

Therapeutic Agents for Alzheimer's Disease

Multifunctional amides, potentially similar in structure or function to the compound , have been explored for their enzyme inhibitory potentials and mild cytotoxicity against Alzheimer's disease. These compounds showed moderate enzyme inhibitory activities, highlighting the importance of such structures in developing new therapeutic agents (Hassan et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Another study focused on the synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists, emphasizing their potential to accelerate gastric emptying and increase the frequency of defecation, suggesting a potential application in gastrointestinal motility disorders (Sonda et al., 2004).

Material Science for Fuel Cell Applications

Research into sulfonated poly(ether ether ketone) containing pendant carboxyl groups for direct methanol fuel cell applications has been conducted, highlighting the potential of similar compounds in material science, particularly in developing membranes for fuel cells (Hongtao Li et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , indicating a broad range of interactions with biological targets.

Biochemical Pathways

It’s known that piperidine derivatives can participate in a variety of biological activities , suggesting they may interact with multiple biochemical pathways.

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S2/c1-28-19-8-10-20(11-9-19)30(26,27)21-12-14-24(15-13-21)23(25)18-6-4-17(5-7-18)22-3-2-16-29-22/h2-11,16,21H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBBZFIOTVSKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2862426.png)

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)

![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)